

# 2-Bromoethyl benzoate structural information and identifiers

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## Compound of Interest

Compound Name: 2-Bromoethyl benzoate

Cat. No.: B1268086

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An In-depth Technical Guide to **2-Bromoethyl Benzoate** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides comprehensive structural information, identifiers, and key physicochemical properties of **2-Bromoethyl benzoate**. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in organic synthesis. The guide includes a detailed experimental protocol for a common synthesis method and visualizations to clarify experimental workflows.

## Structural Information and Identifiers

**2-Bromoethyl benzoate** is an ester characterized by a benzene ring attached to an ethyl group via an ester linkage, with a bromine atom on the terminal carbon of the ethyl group.<sup>[1][2]</sup> This dual functionality, an ester and a reactive alkyl bromide, makes it a versatile reagent in organic synthesis for introducing the bromoethyl moiety into various molecules.<sup>[1][2]</sup>

## Chemical Structure

Caption: Chemical structure of **2-Bromoethyl benzoate**.

## Data Presentation

The following table summarizes the key identifiers and quantitative physicochemical properties of **2-Bromoethyl benzoate**.

Identifier/Property	Value
IUPAC Name	2-bromoethyl benzoate
Synonyms	Benzoic acid 2-bromoethyl ester, $\beta$ -Bromoethyl benzoate
CAS Number	939-54-8[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub> [1][2]
Molecular Weight	229.07 g/mol [1][2]
Appearance	Colorless to pale yellow liquid[1]
Density	1.445 g/mL at 25 °C
Boiling Point	157-159 °C at 20 mmHg
Refractive Index	n <sub>20/D</sub> 1.548
Solubility	Sparingly soluble in water; slightly soluble in chloroform and methanol.
PubChem CID	523090

## Experimental Protocols

Signaling pathways are not applicable to a single chemical compound like **2-Bromoethyl benzoate**. However, a common experimental protocol for its synthesis is provided below.

### Synthesis of 2-Bromoethyl Benzoate via Fischer Esterification

A primary and straightforward method for synthesizing **2-bromoethyl benzoate** is through the direct Fischer esterification of benzoic acid with 2-bromoethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Materials and Reagents:

- Benzoic acid

- 2-Bromoethanol
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Diethyl ether
- 5% Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottomed flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Heating mantle
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 100 mL round-bottomed flask, combine 8.00 g (0.0656 mol) of benzoic acid and a four-fold molar excess of 2-bromoethanol (approximately 32.8 g, 0.262 mol).
- **Acid Catalyst Addition:** While swirling the flask, carefully add 3.0 mL of concentrated sulfuric acid.
- **Reflux:** Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux using a heating mantle for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing 75 mL of water.

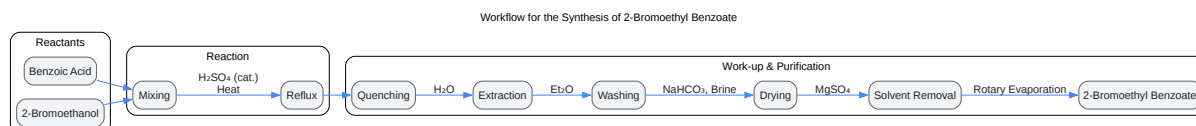
- Extraction: Rinse the reaction flask with 35 mL of diethyl ether and add it to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the lower aqueous layer.
- Washing: Wash the organic layer sequentially with 15 mL of water, two 25 mL portions of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 25 mL of brine.
- Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude **2-bromoethyl benzoate**.
- Purification (Optional): The crude product can be further purified by vacuum distillation.

## Reactivity

The primary reactivity of **2-bromoethyl benzoate** is centered on the bromoethyl group.<sup>[3]</sup> The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions, primarily through an S<sub>N</sub>2 mechanism. This allows for the introduction of various functional groups by reacting it with nucleophiles such as amines, thiols, and alkoxides.<sup>[3]</sup>

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **2-Bromoethyl benzoate** via Fischer Esterification.



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Caption: Experimental workflow for the synthesis of **2-Bromoethyl benzoate**.

## Safety Information

**2-Bromoethyl benzoate** is irritating to the eyes, respiratory system, and skin. Handle with care in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

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## References

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